molecular formula C11H11N3O2 B1296859 Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate CAS No. 251658-58-9

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

Cat. No. B1296859
M. Wt: 217.22 g/mol
InChI Key: PHRDPBKZRMDSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921401B2

Procedure details

Was prepared in a similar way to ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate using diazoethyl acetate (Purchased from Aldrich) and 2-ethynyl-pyridine (Purchased from Aldrich)
Name
ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diazoethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:5][N:4]=1.C(OCC=[N+]=[N-])(=O)C.C([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1)#C>>[N:26]1[CH:27]=[CH:28][CH:29]=[C:30]([C:3]2[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:5][N:4]=2)[CH:25]=1

Inputs

Step One
Name
ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=NNC(=C1)C(=O)OCC)(C)C
Step Two
Name
diazoethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=NNC(=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.